LASV inhibitor 3.3

Vue d'ensemble

Description

L’inhibiteur LASV 3.3 est un inhibiteur de petite molécule spécialement conçu pour cibler le virus de la fièvre de Lassa (LASV). Ce composé agit en inhibant l’interaction entre le virus et la protéine 1 de la membrane associée aux lysosomes (LAMP1), un facteur de l’hôte qui se lie à la glycoprotéine LASV pendant l’infection . Le composé s’est avéré prometteur pour bloquer la capacité du virus à pénétrer dans les cellules hôtes, ce qui en fait un candidat potentiel pour l’intervention thérapeutique contre la fièvre de Lassa .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’inhibiteur LASV 3.3 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions subséquentes pour former le produit final. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement. Il est connu que des méthodes de conception de médicaments informatiques avancées telles que l’amarrage moléculaire, la pharmacocinétique, le caractère médicament et la simulation de dynamique moléculaire ont été utilisées pour développer ce composé .

Méthodes de production industrielle

Les méthodes de production industrielle de l’inhibiteur LASV 3.3 ne sont pas largement documentées. En règle générale, ces composés sont produits dans des installations spécialisées qui respectent des normes strictes de contrôle de la qualité et de réglementation. Le processus de production implique probablement une synthèse à grande échelle suivie d’une purification et de tests d’assurance qualité pour garantir l’efficacité et la sécurité du composé.

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur LASV 3.3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d’oxydation, qui peuvent modifier sa structure chimique et potentiellement affecter son efficacité.

Réduction : Des réactions de réduction peuvent également se produire, entraînant des changements dans les propriétés chimiques du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’inhibiteur LASV 3.3 comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques, telles que la température, la pression et le solvant, dépendent de la réaction souhaitée et des propriétés du composé.

Principaux produits formés

Les principaux produits formés à partir des réactions de l’inhibiteur LASV 3.3 dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés modifiés avec des groupes fonctionnels différents .

Applications de recherche scientifique

L’inhibiteur LASV 3.3 a plusieurs applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé dans des études pour comprendre les interactions chimiques entre le LASV et les cellules hôtes.

Applications De Recherche Scientifique

Key Findings

- Specificity : 3.3 selectively inhibits LASV without affecting other related viruses, demonstrating an IC50 value of approximately 1.8 μM against LASV pseudotyped particles .

- Cholesterol Dependence : The binding of LAMP1 to LASV GP is cholesterol-dependent, and 3.3 acts as a competitive inhibitor at the cholesterol-binding site on LAMP1 .

Efficacy in Preclinical Studies

The efficacy of LASV inhibitor 3.3 has been evaluated in various preclinical models:

Comparative Analysis with Other Inhibitors

To contextualize the effectiveness of this compound, it is essential to compare it with other known inhibitors targeting similar pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cholesterol's Role in Viral Entry : A study demonstrated that the binding of LAMP1 to LASV GP is critically dependent on cholesterol, establishing a clear rationale for targeting this interaction with inhibitors like 3.3 .

- Structure-Activity Relationship Analysis : Research into the structure-activity relationship (SAR) of related compounds led to the identification of 3.3 as a viable candidate for further optimization and development against LASV .

Mécanisme D'action

L’inhibiteur LASV 3.3 exerce ses effets en ciblant la protéine 1 de la membrane associée aux lysosomes (LAMP1), un facteur de l’hôte qui se lie à la glycoprotéine LASV pendant l’infection. Le composé est en compétition avec le cholestérol pour la liaison à la LAMP1, bloquant ainsi la capacité du virus à pénétrer dans les cellules hôtes . Ce mécanisme d’action met en évidence le rôle crucial du cholestérol dans l’entrée du LASV et fournit une cible potentielle pour l’intervention thérapeutique .

Comparaison Avec Des Composés Similaires

Composés similaires

Favipiravir : Un analogue de la purine qui inhibe la transcription et la réplication virale.

ST-193 : Un dérivé du benzimidazole qui inhibe l’entrée virale.

PF-429242 : Un inhibiteur de la protéase du site 1 qui bloque la formation du LASV infectieux.

Unicité de l’inhibiteur LASV 3.3

L’inhibiteur LASV 3.3 est unique dans son ciblage spécifique de la LAMP1 et sa capacité à déplacer le cholestérol, qui est essentiel pour l’entrée du LASV dans les cellules hôtes . Ce mécanisme distinct le distingue des autres composés qui ciblent différents stades du cycle de vie viral.

Activité Biologique

Lassa virus (LASV) is a significant public health threat, particularly in West Africa, where it can cause severe viral hemorrhagic fever. The compound known as LASV inhibitor 3.3 has emerged as a promising candidate for therapeutic intervention against this virus. This article delves into the biological activity of this compound, detailing its mechanism of action, efficacy in various studies, and potential for further development.

This compound operates primarily through competitive inhibition , targeting the D1 domain of lysosomal-associated membrane protein 1 (LAMP1). This interaction effectively blocks cholesterol binding, which is crucial for the binding of LASV glycoprotein (GP) to its cellular receptor, thereby preventing viral entry into host cells . The specific mechanism can be summarized as follows:

- Competitive Binding : Inhibitor 3.3 competes with cholesterol for binding to LAMP1.

- Disruption of Viral Entry : By inhibiting the interaction between LAMP1 and LASV GP, the compound prevents the virus from fusing with host cell membranes .

- Potency : The compound has demonstrated an IC50 value of approximately 1.8 µM against LASV-infected cells, indicating significant antiviral potency .

Efficacy in Studies

Research has shown that this compound exhibits remarkable antiviral properties across various experimental setups:

- In Vitro Assays : In studies involving Vero cells infected with LASV, treatment with inhibitor 3.3 resulted in over 90% inhibition of viral infection . The compound's effectiveness was confirmed through luciferase assays measuring viral replication.

- Binding Dynamics : Surface plasmon resonance and co-immunoprecipitation studies have elucidated that 3.3 disrupts the binding dynamics between LAMP1 and LASV GP, reinforcing its role as an effective entry inhibitor .

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, it is beneficial to compare it with other known compounds targeting similar mechanisms:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| ST-193 | Viral entry inhibitor targeting glycoprotein | Derived from a different chemical scaffold |

| ARN-75039 | Fusion inhibitor affecting membrane fusion | Broad-spectrum activity against multiple arenaviruses |

| ARN-75041 | Similar to ARN-75039 but with structural variations | Enhanced pharmacokinetic properties |

Uniqueness of this compound : Unlike these other compounds, this compound specifically targets the interaction between cholesterol and LAMP1's D1 domain, providing a unique mechanism that may offer advantages in specificity and efficacy against LASV compared to broader-spectrum inhibitors.

Case Studies and Research Findings

Several studies have reinforced the potential of this compound as a therapeutic agent:

- Critical Role of Cholesterol : A study highlighted that cholesterol is a vital cofactor for LAMP1 binding to LASV GP, and 3.3 effectively displaces this cholesterol, inhibiting infection .

- Safety Profile : Notably, 3.3 has shown no cytotoxic effects on cultured cells, indicating a favorable safety profile for potential therapeutic use .

- Pharmacokinetics : The compound is membrane-permeable with a pKa >8.0, suggesting effective concentration at the target site within lysosomes where LAMP1 resides .

Propriétés

Formule moléculaire |

C30H37N3O2 |

|---|---|

Poids moléculaire |

471.6 g/mol |

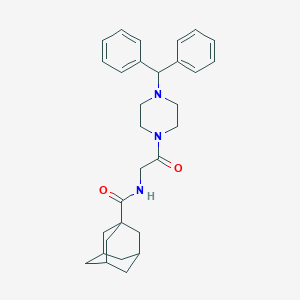

Nom IUPAC |

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C30H37N3O2/c34-27(21-31-29(35)30-18-22-15-23(19-30)17-24(16-22)20-30)32-11-13-33(14-12-32)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-10,22-24,28H,11-21H2,(H,31,35) |

Clé InChI |

CUSOKWBOIRFXDP-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNC(=O)C45CC6CC(C4)CC(C6)C5 |

SMILES canonique |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNC(=O)C45CC6CC(C4)CC(C6)C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LASV-IN-3.3; LASV IN-3.3; LASV-IN 3.3; LASV IN 3.3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.